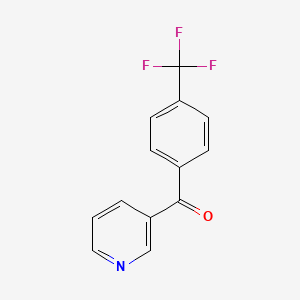

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone

描述

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone is a bifunctional aromatic ketone featuring a pyridine ring linked via a carbonyl group to a 4-(trifluoromethyl)phenyl moiety. This structural motif confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl group . The compound’s synthetic versatility is highlighted by its structural similarity to intermediates in spiro-fused pyridine derivatives and triazolo-pyridine systems .

属性

IUPAC Name |

pyridin-3-yl-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c14-13(15,16)11-5-3-9(4-6-11)12(18)10-2-1-7-17-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCXNAXAAXKXGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701245193 | |

| Record name | 3-Pyridinyl[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21221-92-1 | |

| Record name | 3-Pyridinyl[4-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21221-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinyl[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone typically involves the following steps:

Starting Materials: The synthesis begins with pyridine and 4-(trifluoromethyl)benzaldehyde.

Condensation Reaction: The key step involves a condensation reaction between pyridine and 4-(trifluoromethyl)benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

化学反应分析

Types of Reactions

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

科学研究应用

Pharmacological Applications

1. Antagonism of Tachykinin Receptors

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone has been identified as an antagonist of the NK-1 subtype of tachykinin receptors. This receptor plays a crucial role in various physiological processes, and its antagonists are being explored for the treatment of several disorders:

- Psychiatric Disorders : The compound is being investigated for its potential to treat depression, anxiety disorders (including generalized anxiety disorder and panic disorder), and schizophrenia .

- Neurodegenerative Disorders : Research indicates potential applications in treating diseases such as Alzheimer's disease and other forms of dementia .

- Pain Management : Its role in managing nociception and pain-related disorders is also being explored, including applications in chronic pain management .

2. Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of derivatives related to this compound. For instance, compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines:

- In Vitro Studies : Compounds derived from this scaffold exhibited growth inhibition in multiple cancer cell lines, showing promise as potential anticancer agents . Notably, specific derivatives demonstrated higher mean percentage inhibition values across a 60-cell line panel at a concentration of 10 µM .

| Compound | Mean % Growth Inhibition | Cancer Cell Lines Tested |

|---|---|---|

| 5a | 22.16% | SK-MEL-5, 786-0, A498 |

| 5d | 24.67% | RXF 393 |

| 5e | 32.41% | MDA-MB-468 |

Agrochemical Applications

The trifluoromethyl group present in this compound enhances its biological activity, making it valuable in agrochemical formulations:

3. Crop Protection

Trifluoromethylpyridine derivatives are widely used in the agrochemical industry for their efficacy in protecting crops from pests:

- Market Presence : Over 20 new agrochemicals containing trifluoromethylpyridine have been introduced, with several achieving ISO common names. These compounds are integral for developing pest-resistant formulations .

| Agrochemical | Function | Market Status |

|---|---|---|

| Fluazifop-butyl | Herbicide | Approved |

| New TFMP derivatives | Pest control | Under development |

Case Studies

Case Study 1: Antagonism Research

In a study focused on small molecule antagonists of RXFP3, this compound derivatives were evaluated for their binding affinity and biological activity. The structure-activity relationship (SAR) indicated that modifications to the phenyl ring significantly impacted antagonist potency, emphasizing the importance of the trifluoromethyl moiety in enhancing biological activity .

Case Study 2: Antiproliferative Screening

A series of antiproliferative agents derived from this compound were synthesized and screened against a panel of cancer cell lines. The results indicated that certain substitutions on the phenyl ring led to enhanced cytotoxic effects, suggesting pathways for further optimization in drug development .

作用机制

The mechanism of action of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.

Pathways Involved: The binding of the compound to its target can lead to the activation or inhibition of signaling pathways, resulting in therapeutic effects such as reduced inflammation or neuroprotection.

相似化合物的比较

Role of the Trifluoromethyl Group

The 4-(trifluoromethyl)phenyl group in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like Pyridin-3-yl(p-tolyl)methanone (). This modification is critical in drug design for improving bioavailability and target engagement .

Heterocyclic Modifications

Pharmacological Activity

- CYP51 Inhibition: UDO () demonstrates that pyridine-ketone scaffolds with piperazine/piperidine linkers exhibit potent anti-T.

- Retinol-Binding Protein Antagonism: Compound 41 () highlights the therapeutic relevance of trifluoromethylated pyridines in metabolic disorders .

生物活性

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone, also referred to as 1-{6-[4-(trifluoromethyl)phenyl]pyridin-3-yl}ethanone, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological activity, particularly focusing on its antibacterial, antifungal, and antitumor properties.

Synthesis and Characterization

The compound can be synthesized through various methods including:

- Suzuki-Miyaura Coupling : A widely used method for forming carbon-carbon bonds.

- Friedlander Reaction : Involves the formation of heterocycles and is particularly useful for synthesizing pyridine derivatives.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure of this compound and assess its purity.

Biological Activity Overview

This compound exhibits a range of biological activities. The following subsections summarize key findings related to its pharmacological properties.

Antibacterial Activity

Research indicates that compounds with similar structures to this compound possess antibacterial properties. For instance, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential role in treating resistant bacterial infections .

Table 1: Antibacterial Activity Comparison

| Compound Name | Activity Against MRSA | IC50 (µM) |

|---|---|---|

| This compound | Yes | TBD |

| 4-(Trifluoromethyl)phenylmethanone | Yes | TBD |

Antifungal Activity

In vitro studies have indicated that the compound may exhibit antifungal activity, although specific data on its efficacy against various fungal strains is limited. Further research is required to elucidate the mechanisms behind this activity.

Antitumor Properties

This compound has been explored for its antitumor potential. Preliminary studies suggest it may inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and others. The presence of the trifluoromethyl group is thought to enhance lipophilicity and metabolic stability, contributing to its effectiveness .

Table 2: Antitumor Activity in Cancer Cell Lines

| Cell Line | Treatment Concentration (µM) | % Inhibition |

|---|---|---|

| MCF-7 | 10 | TBD |

| SK-MEL-5 | 10 | TBD |

| A498 | 10 | TBD |

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Molecular docking studies suggest that the trifluoromethyl group can form hydrogen bonds with enzyme residues, enhancing binding affinity and leading to increased biological activity .

Case Studies

One notable study evaluated an analogue of this compound in a mouse model infected with Trypanosoma cruzi. The compound demonstrated a reduction in parasitemia but did not achieve a complete cure, indicating potential for further optimization .

常见问题

Q. What are the optimal synthetic routes for Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone, and how can reaction yields be maximized?

Methodological Answer: The compound is typically synthesized via coupling reactions between pyridine and trifluoromethyl-substituted aryl halides. Key steps include:

- Amide Coupling : Use of reagents like HBTU with i-PrNEt for activating carboxylic acid intermediates (e.g., 3-oxo-3-((4-(trifluoromethyl)phenyl)amino)propanoate) to form ketone linkages .

- Purification : Post-synthesis, extraction with ethyl acetate, drying over anhydrous MgSO₄, and silica gel chromatography (0–50% EtOAc/hexanes) yield pure product .

- Yield Optimization : Two-step reactions (e.g., hydrolysis followed by coupling) achieve >90% yield when using stoichiometric control and inert atmospheres (e.g., Ar purging) .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- LCMS : Confirm molecular weight via m/z values (e.g., m/z 393 [M+H]+ for intermediates) and monitor reaction progress .

- HPLC : Retention times (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) assess purity and identity .

- 1H NMR : Characterize substituent environments (e.g., trifluoromethyl groups show distinct deshielding in aromatic regions) .

Q. How can computational tools like SHELX assist in structural elucidation of crystalline derivatives?

Methodological Answer:

- SHELX Suite : Use SHELXL for refining X-ray diffraction data, especially for high-resolution or twinned crystals. SHELXD/SHELXE are robust for experimental phasing in macromolecular complexes .

- Handling Discrepancies : If crystallographic data conflicts with spectroscopic results (e.g., unexpected bond lengths), cross-validate using density functional theory (DFT) calculations to resolve electronic effects of the trifluoromethyl group .

Q. What strategies resolve conflicting spectroscopic data during characterization?

Methodological Answer:

- LCMS/HPLC Cross-Validation : If retention times deviate from expected values (e.g., due to solvent polarity), re-run analyses under standardized conditions (e.g., SQD-FA05 vs. QC-SMD-TFA05) .

- Isotopic Pattern Analysis : For ambiguous m/z peaks (e.g., [M-H]⁻ vs. adducts), compare isotopic distributions with theoretical simulations .

Q. How to design enantioselective syntheses of chiral analogs?

Methodological Answer:

- Chiral Catalysts : Employ Pd(PPh₃)₄ or Rh-based catalysts for asymmetric allylation/cyclization, as demonstrated in enantioselective isoxazolidin-2-yl methanone syntheses .

- HPLC Chiral Columns : Use polysaccharide-based columns (e.g., Chiralpak IA) to separate enantiomers and confirm ee values (>98%) .

Q. How to structure-activity relationship (SAR) studies for trifluoromethyl-containing analogs?

Methodological Answer:

- Substituent Variation : Synthesize derivatives with substituents like methoxy, ethoxy, or cyano groups at the pyridine ring (e.g., analogs in ).

- Biological Assays : Test analogs against target proteins (e.g., retinol-binding proteins) to correlate trifluoromethyl positioning with binding affinity .

Q. How to address regioselectivity issues in pyridine ring functionalization?

Methodological Answer:

Q. What purification methods are optimal for isolating polar intermediates?

Methodological Answer:

- Countercurrent Chromatography : Separate polar intermediates (e.g., hydroxylated byproducts) using EtOAc/water systems .

- Hexane Recrystallization : Precipitate non-polar impurities by adding hexane (90 mL) to crude residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。